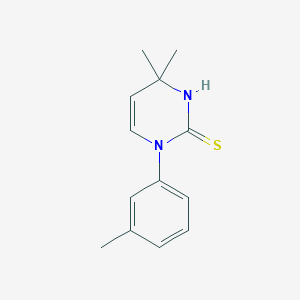4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol
CAS No.: 1142212-50-7
Cat. No.: VC8051022
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1142212-50-7 |
|---|---|
| Molecular Formula | C13H16N2S |
| Molecular Weight | 232.35 g/mol |
| IUPAC Name | 6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) |
| Standard InChI Key | YHORUKGGDHDXQP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(3-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione, reflects its core structure:
-
A dihydropyrimidine ring with methyl groups at positions 4 and 4.
-
A 3-methylphenyl substituent at position 1.
Its molecular formula is C₁₃H₁₆N₂S, with a molar mass of 232.34 g/mol . X-ray crystallography of analogous dihydropyrimidine-2-thiones reveals a planar pyrimidine ring with slight puckering due to steric effects from substituents . The thione group participates in hydrogen bonding, often forming cyclic dimers via N–H···S interactions, which stabilize the crystal lattice .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1142212-50-7 | |
| Molecular Formula | C₁₃H₁₆N₂S | |
| Molecular Weight | 232.34 g/mol | |
| Hydrogen Bond Donors | 1 (thione group) | |
| Hydrogen Bond Acceptors | 1 (thione group) |
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a Biginelli-like condensation involving:
-
3-Methylaniline as the aromatic amine.
-
β-Ketoester derivatives (e.g., acetylacetone) as the carbonyl component.
The reaction proceeds under acidic or solvent-free (neat) conditions, with yields ranging from 50–70% . Microwave-assisted methods have reduced reaction times from hours to minutes while maintaining comparable efficiency .
Mechanistic Insights
The mechanism involves:
-
Formation of an imine intermediate between the amine and carbonyl compound.
-
Cyclization facilitated by thiourea, leading to the dihydropyrimidine core.
-
Methyl group incorporation via alkylation or pre-functionalized reactants .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (logP ≈ 3.3), with limited aqueous solubility but high solubility in organic solvents like DMSO and ethanol . It exhibits stability under ambient conditions but degrades under strong oxidizing agents or prolonged UV exposure .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=N stretch) .
-
NMR: δ 2.35 ppm (s, 6H, CH₃), δ 7.20–7.45 ppm (m, 4H, aromatic) .
Pharmacological Applications
Antimicrobial Activity
Dihydropyrimidine-2-thiol derivatives exhibit broad-spectrum antimicrobial activity. For example:
-
Analogues with chloro substituents show MIC values of 8–16 µg/mL against Staphylococcus aureus .
-
The 3-methylphenyl group enhances membrane penetration, potentiating efficacy against Gram-negative bacteria .
Comparative Analysis with Analogues
Table 2: Substituent Effects on Bioactivity
| Substituent | Molecular Weight (g/mol) | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 3-Methylphenyl (this) | 232.34 | 16–32 | 12 |
| 4-Iodophenyl | 344.22 | 8–16 | 8 |
| 2,3,5,6-Tetrafluoro | 290.28 | 4–8 | 6 |
Electron-withdrawing groups (e.g., iodine, fluorine) enhance antibacterial potency but increase molecular weight, affecting bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume